molecular formula C17H17N5O3 B5067879 2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B5067879
M. Wt: 339.3 g/mol
InChI Key: FBOOTMFKWQALBF-UHFFFAOYSA-N
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Description

2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazole ring can lead to different substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of viral replication in infectious diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione include other imidazole derivatives and purine-based compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of substituents and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-4-20-15(24)13-14(19(3)17(20)25)18-16-21(13)9-10(2)22(16)11-5-7-12(23)8-6-11/h5-9,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOOTMFKWQALBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)O)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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